molecular formula C11H12F3N3O2 B14199672 [2-(Morpholin-4-yl)-2-oxoethyl](2,2,2-trifluoroethyl)propanedinitrile CAS No. 922507-98-0

[2-(Morpholin-4-yl)-2-oxoethyl](2,2,2-trifluoroethyl)propanedinitrile

Katalognummer: B14199672
CAS-Nummer: 922507-98-0
Molekulargewicht: 275.23 g/mol
InChI-Schlüssel: RRCCKELQXKAJND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile is a chemical compound with a complex structure that includes a morpholine ring, a trifluoroethyl group, and a propanedinitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile typically involves the reaction of morpholine with ethyl trifluoroacetate and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Morpholin-4-yl)-2-oxoethylpropanedinitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications .

Eigenschaften

CAS-Nummer

922507-98-0

Molekularformel

C11H12F3N3O2

Molekulargewicht

275.23 g/mol

IUPAC-Name

2-(2-morpholin-4-yl-2-oxoethyl)-2-(2,2,2-trifluoroethyl)propanedinitrile

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)6-10(7-15,8-16)5-9(18)17-1-3-19-4-2-17/h1-6H2

InChI-Schlüssel

RRCCKELQXKAJND-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)CC(CC(F)(F)F)(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.